2-Bromo-3-(4-methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one
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Overview
Description
2-Bromo-3-(4-methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one is an organic compound that belongs to the class of brominated aromatic ketones. This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a tetrahydropentalenone structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one typically involves the bromination of a suitable precursor compound. One common method is the bromination of 3-(4-methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Bromo-3-(4-methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxyphenyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(4-methoxyphenyl)propanoic acid
- 4-Bromo-3-methoxyphenol
- 2-Bromo-4-methylphenol
Uniqueness
2-Bromo-3-(4-methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one is unique due to its tetrahydropentalenone structure, which imparts distinct chemical and physical properties. This structure differentiates it from other brominated aromatic compounds and contributes to its specific reactivity and applications .
Properties
Molecular Formula |
C15H15BrO2 |
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Molecular Weight |
307.18 g/mol |
IUPAC Name |
2-bromo-3-(4-methoxyphenyl)-4,5,6,6a-tetrahydro-3aH-pentalen-1-one |
InChI |
InChI=1S/C15H15BrO2/c1-18-10-7-5-9(6-8-10)13-11-3-2-4-12(11)15(17)14(13)16/h5-8,11-12H,2-4H2,1H3 |
InChI Key |
BXTZAMBYSCYSCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3C2CCC3)Br |
Origin of Product |
United States |
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